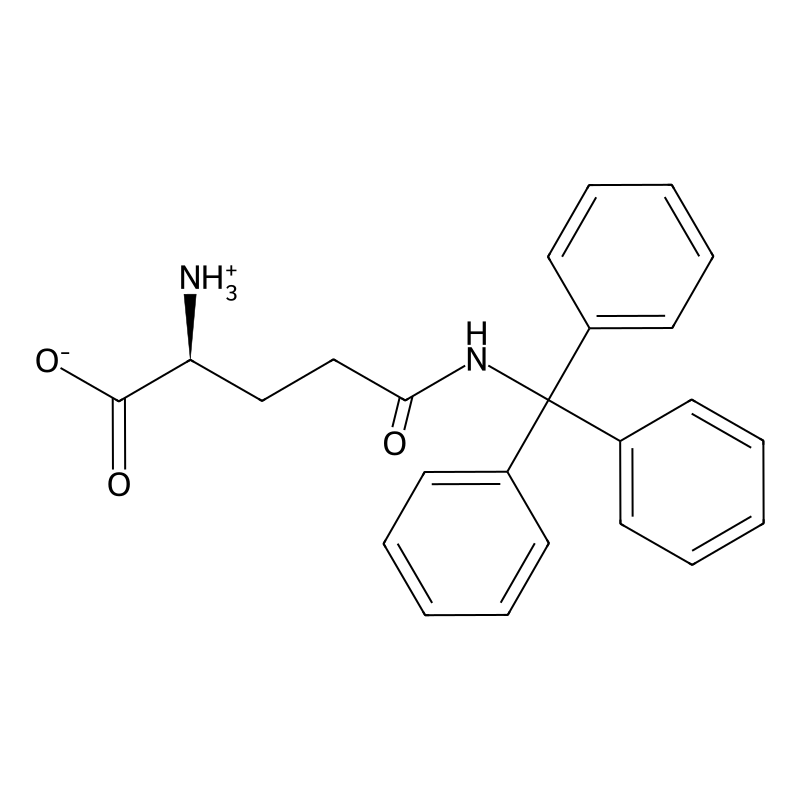

H-Gln(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

H-Gln(Trt)-OH, also known as N-Trityl-L-glutamine, is a protected amino acid commonly used in the field of peptide synthesis. The "Trt" group (trityl) serves as a temporary protecting group for the side chain amine of the glutamine amino acid. This protection allows for selective modification and coupling reactions during peptide chain assembly. Once the desired peptide sequence is built, the trityl group can be removed under specific conditions to reveal the free amine functionality, crucial for the final peptide structure and function. [Source: Aapptec Peptides - H-Gln(Trt)-OH H2O, ]

Chemical Biology:

H-Gln(Trt)-OH can be utilized in chemical biology research for the investigation of protein-protein interactions and enzyme activity. By incorporating H-Gln(Trt)-OH into specific positions of a peptide sequence, researchers can introduce a photocleavable group. This allows for targeted cleavage of the peptide using ultraviolet (UV) light, enabling the study of protein interactions and enzyme activity based on the cleavage event. [Source: Sigma-Aldrich - Fmoc-Gln(Trt)-OH, ]

Organic Synthesis:

H-Gln(Trt)-OH can also be employed in organic synthesis as a chiral starting material for the preparation of more complex molecules. The presence of the chiral glutamine backbone and the removable trityl protecting group offer synthetic versatility for the construction of various chiral compounds relevant in drug discovery and material science. [Source: Advanced ChemBlocks - H-Gln(Trt)-OH, ]

H-Gln(Trt)-OH, also known as N-alpha-trityl-L-glutamine, is a derivative of the amino acid L-glutamine. This compound features a trityl protecting group on the side chain amide, which renders it unreactive during peptide synthesis. The molecular formula for H-Gln(Trt)-OH is C₃₉H₃₄N₂O₅, and it has a molecular weight of approximately 610.25 g/mol. The compound is primarily utilized in solid-phase peptide synthesis due to its ability to prevent unwanted side reactions during the coupling of amino acids .

The primary chemical reaction involving H-Gln(Trt)-OH is its incorporation into peptide chains during solid-phase peptide synthesis. This process allows for the sequential addition of amino acids while maintaining the integrity of the side chain amide. The trityl group can be removed using trifluoroacetic acid, which facilitates the release of the peptide from the resin without affecting other sensitive functional groups .

H-Gln(Trt)-OH can be synthesized through several methods:

- Protection of L-glutamine: The amino acid L-glutamine is reacted with trityl chloride in the presence of a base to introduce the trityl protecting group.

- Purification: The product is typically purified using chromatography techniques to ensure high purity suitable for peptide synthesis.

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of H-Gln(Trt)-OH .

H-Gln(Trt)-OH is primarily used in:

- Peptide Synthesis: It is employed in solid-phase peptide synthesis to construct peptides with specific sequences while minimizing side reactions.

- Research: The compound serves as a valuable tool in biochemical research for studying protein interactions and functions.

- Pharmaceutical Development: It can be utilized in developing peptide-based therapeutics due to its stability and reactivity profile .

Interaction studies involving H-Gln(Trt)-OH focus on its role in peptide formation and stability. Research indicates that the presence of the trityl group helps maintain the integrity of the amide bond during activation with coupling reagents, which is critical in preventing dehydration reactions that could compromise peptide quality .

Several compounds share structural similarities with H-Gln(Trt)-OH, particularly other amino acid derivatives used in peptide synthesis. Below are some comparable compounds:

H-Gln(Trt)-OH stands out due to its specific protective strategy that allows for controlled peptide assembly while minimizing unwanted reactions, making it particularly useful for complex peptide synthesis .

Molecular Architecture and Stereochemical Configuration

H-Gln(Trt)-OH consists of an L-glutamine backbone with a trityl group attached to the side-chain amide nitrogen. The molecular formula is C₂₄H₂₄N₂O₃·H₂O, with a molecular weight of 406.5 g/mol. The compound’s stereochemistry is defined by the L-configuration of the glutamine residue, critical for biological activity in peptide constructs.

X-ray Crystallographic Analysis of Trityl-Protected Glutamine Derivatives

While direct X-ray crystallographic data for H-Gln(Trt)-OH are limited, studies on analogous trityl-protected amino acids (e.g., Fmoc-Gln(Trt)-OH) reveal key structural insights:

- Trityl Group Geometry: The trityl moiety adopts a triphenylmethyl arrangement, creating steric bulk that shields the amide group.

- Hydrogen Bonding Patterns: The amide group participates in intra- and intermolecular hydrogen bonding, stabilizing crystal packing.

Table 1: Comparative Properties of Trityl-Protected Glutamine Derivatives

NMR Spectroscopic Elucidation of Side-Chain Protection Patterns

NMR spectroscopy confirms the integrity of the trityl group and glutamine backbone:

- ¹H NMR: Peaks at δ 7.2–7.5 ppm (triphenylmethyl protons), δ 3.2–3.8 ppm (methine protons of glutamine), and δ 2.1–2.4 ppm (glutamine side-chain methylene).

- ¹³C NMR: Signals at δ 128–140 ppm (aromatic carbons), δ 170–175 ppm (amide carbonyl), and δ 30–35 ppm (glutamine side-chain carbons).

Figure 1: Hypothetical ¹H NMR Spectrum of H-Gln(Trt)-OH

(Description: Triplet for methylene protons, multiplet for aromatic protons, and singlet for amide proton.)

Computational Modeling of Steric Effects in Trityl-Protected Systems

Molecular dynamics simulations highlight the trityl group’s steric and electronic effects:

H-Gln(Trt)-OH, also known as N-delta-trityl-L-glutamine, represents a crucial protected amino acid derivative extensively utilized in solid-phase peptide synthesis [3]. This compound features a trityl protecting group on the side chain amide of glutamine, which renders it unreactive during peptide synthesis while maintaining the integrity of the amino acid backbone . The molecular formula for H-Gln(Trt)-OH is C24H24N2O3 with a molecular weight of 388.46 daltons [3].

Traditional Protection Strategies in Amino Acid Chemistry

Traditional amino acid protection strategies have evolved significantly since the pioneering work in peptide chemistry, with protecting groups serving as fundamental tools to prevent uncontrolled oligomerization and side reactions during synthesis [22]. The development of orthogonal protection schemes has enabled the selective manipulation of amino acid functionalities, where protecting groups can be added and removed in any order without affecting other protective moieties present in the molecule [31]. In glutamine protection, the side chain amide group requires careful consideration due to its potential for deamidation and participation in unwanted cyclization reactions during peptide synthesis [28].

The trityl group has emerged as a particularly effective protecting group for amide functionalities in amino acids, providing exceptional stability under basic conditions while remaining acid-labile for selective deprotection [27]. Trityl protecting groups are primarily utilized for the protection of hydroxyl groups and amino functionalities, with their large steric bulk allowing for selective protection of less sterically hindered substrates [27]. The general order of acid lability for trityl-type protecting groups follows the pattern: trityl > 4-methyltrityl > 4-methoxytrityl, with trityl groups typically removed using 90% trifluoroacetic acid [28].

Tritylation Reaction Mechanisms for Amide Group Protection

The tritylation reaction for amide group protection proceeds through a well-established SN1 mechanism involving the formation of a trityl carbocation intermediate [9]. This mechanism begins with the protonation of trityl alcohol under acidic conditions, followed by the elimination of water to generate the highly stabilized triphenylmethyl carbocation [14]. The exceptional stability of the trityl cation arises from extensive resonance delocalization across the three phenyl rings, making it one of the most stable carbocations in organic chemistry [9].

The nucleophilic attack by the amide nitrogen on the trityl cation constitutes the key bond-forming step in the protection process [32]. Research has demonstrated that the tritylation reaction can be carried out under mild conditions using triphenylmethyl alcohol in the presence of Lewis acid catalysts [9]. Studies have shown that ionic liquids such as 1-ethyl-3-methylimidazolium tetrachloroaluminate can serve as effective recyclable catalysts for tritylation reactions, with catalyst loadings as low as 5 mol% providing excellent yields [9].

The mechanism involves several critical factors that influence reaction efficiency and selectivity. Temperature control is essential, as elevated temperatures can lead to increased side reactions and potential epimerization of the amino acid [10]. Solvent choice also plays a crucial role, with aprotic solvents generally preferred to minimize competitive nucleophilic reactions [12]. Recent mechanistic studies have revealed that the reaction proceeds through a pre-equilibrium involving the formation of trityl alcohol-acid adducts before carbocation formation [12].

| Reaction Parameter | Optimal Conditions | Yield Range (%) |

|---|---|---|

| Temperature | 40-60°C | 85-95 |

| Catalyst Loading | 5-10 mol% | 90-98 |

| Reaction Time | 8-24 hours | - |

| Solvent System | Aprotic organic solvents | - |

Novel Catalytic Approaches in Selective Side-Chain Modification

Novel catalytic approaches for selective side-chain modification have emerged as powerful tools for amino acid protection, offering enhanced selectivity and improved reaction conditions [36]. Recent developments in asymmetric catalysis have enabled the preparation of optically active quaternary alpha-amino acids through catalytic enantioselective alkylation of ketimines [39]. These approaches utilize chiral zinc complexes with pyridine-bis(oxazoline) ligands to achieve high enantioselectivities ranging from 34% to 95% enantiomeric excess [39].

Advanced catalytic systems have been developed for the direct amidation of amino acid derivatives, employing arylboronic acid catalysts under mild reaction conditions [36]. These systems have demonstrated particular effectiveness in peptide synthesis applications, where protected amino acid derivatives showed reactivity comparable to simple amine-carboxylic acid combinations [36]. Cooperative catalysis using mixtures of two different arylboronic acid catalysts has shown synergistic effects, enabling reactions to proceed at lower temperatures while maintaining high yields [36].

Metallaphotocatalysis represents a cutting-edge approach for side-selective amino acid modification, particularly for tryptophan-containing peptides [40]. This methodology enables the on-resin orthogonal N-arylation of tryptophan residues through the chemoselective introduction of carbon-nitrogen bonds at the indole nitrogen [40]. The protocol allows for selective modification in the presence of redox-sensitive side chains, opening new perspectives for diversifying native amino acid functionalities [40].

Enzymatic approaches have also gained prominence in selective amino acid modification, with engineered enzymes offering exceptional selectivity and mild reaction conditions [38]. Studies on enzyme-catalyzed amino acid interactions have revealed that catalytic rates can be enhanced through the elongation of buffer ranges of catalytic residues [38]. These interactions are achieved through enhanced coupling of protonation equilibria between active ionizable residues and neighboring amino acid residues [38].

| Catalytic Approach | Selectivity | Reaction Conditions | Application Scope |

|---|---|---|---|

| Arylboronic Acid | High | 65-68°C, mild | Peptide synthesis |

| Metallaphotocatalysis | Chemoselective | Room temperature, light | Tryptophan modification |

| Enzymatic | Exceptional | Ambient, aqueous | Various amino acids |

| Asymmetric Zinc | Enantioselective | Controlled temperature | Quaternary amino acids |

Industrial-Scale Synthesis Optimization

Industrial-scale synthesis optimization for H-Gln(Trt)-OH production requires careful consideration of multiple factors including reaction efficiency, product quality, environmental impact, and economic viability [24]. Large-scale peptide manufacturing has evolved significantly with the development of automated synthesizers capable of handling scales from 10 millimoles to 5 moles per batch [24]. Modern industrial peptide synthesizers utilize flow-through column technology and state-of-the-art flexibility in synthesis methods, chemistry, and scale [24].

The transition from laboratory-scale to industrial production presents unique challenges in maintaining reaction consistency, heat transfer efficiency, and product purity [52]. Industrial-scale solid-phase peptide synthesis systems have been designed to meet the needs of various synthesis chemistries while minimizing solvent and reagent usage compared to competing technologies [24]. These systems incorporate continuous real-time monitoring with diode-array detectors and conductivity sensors to ensure consistent product quality [24].

Process optimization strategies focus on maximizing coupling efficiency at every amino acid addition step to produce high-purity crude synthetic peptides while minimizing downstream processing demands [26]. The key to successful scale-up lies in optimizing process development and achieving highly efficient conversion at each coupling step [26]. Modern industrial facilities employ both solid-phase and liquid-phase synthesis approaches, with the choice depending on product quantities, sequence complexity, and economic considerations [26].

Continuous Flow Chemistry Applications

Continuous flow chemistry has revolutionized peptide synthesis by offering precise control over reaction conditions, improved heat and mass transfer, and enhanced safety profiles [15]. Flow-based solid-phase peptide synthesis enables the incorporation of amino acid residues every 1.8 minutes under automatic control, representing a significant improvement over traditional batch methods [43]. This acceleration is achieved through continuous delivery of preheated solvents and reagents to the solid support at high flow rates [43].

Modern flow chemistry systems for peptide synthesis utilize heated activation loops and reactors to ensure fast cycle times even at the largest scales [42]. The Vapourtec peptide-scaleup systems can synthesize peptides from 0.5 millimoles to 5.0 millimoles scale, with typical 30-mer peptides completed at 4 millimole scale in just 16 hours [42]. These systems employ patented reactor technology for continuous flow single-pass solid-phase peptide synthesis with fluorenylmethyloxycarbonyl chemistry and diisopropylcarbodiimide activation [42].

Flow chemistry offers four key advantages for peptide chemistry: generation and immediate consumption of reactive intermediates under controlled conditions, minimal exposure to reactive by-products, improved energy transfer, and time-resolved reaction monitoring through in-line analysis [16]. Automated fast-flow peptide synthesis protocols have enabled the synthesis of proteins up to 164 amino acids in length with synthesis rates of 25 couplings per hour [16].

The implementation of continuous flow systems has demonstrated superior performance in synthesizing complex peptides and sequences prone to aggregation [44]. Fast flow solid-phase peptide synthesis achieves maximum cycle efficiency by flowing reagents in a single pass through the resin, preventing beta-sheet structure formation and improving peptide solubility during synthesis [44]. Industrial applications have shown successful scale-up factors of 300-fold without further optimization, with synthesis times of 15 hours achieving crude purities of approximately 80% [44].

| Flow Parameter | Specification | Performance Metric |

|---|---|---|

| Cycle Time | 1.8 minutes/residue | Automated control |

| Scale Range | 0.5-5.0 mmol | Single system |

| Synthesis Rate | 25 couplings/hour | Up to 164 residues |

| Crude Purity | 80% typical | Complex sequences |

Green Chemistry Principles in Large-Scale Manufacturing

Green chemistry principles have become increasingly important in large-scale amino acid and peptide manufacturing, driven by environmental concerns and regulatory requirements [55]. Sustainable amino acid production focuses on utilizing renewable carbon sources such as glycerol or pyrolytic sugars from cellulosic biomass instead of conventional glucose or sucrose feedstocks [55]. Industrial fermentation processes have been optimized to reduce sub-raw materials, leading to decreased environmental burdens and production costs [55].

Modern green chemistry approaches in peptide synthesis emphasize solvent reduction and replacement with environmentally benign alternatives [61]. Propylene carbonate has emerged as a green polar aprotic solvent capable of replacing dichloromethane and dimethylformamide in both solution-phase and solid-phase peptide synthesis [61]. Studies have demonstrated that propylene carbonate performs comparably to conventional solvents while eliminating serious toxicity concerns associated with traditional solvents [61].

Biotechnological methods for amino acid production represent a sustainable alternative to chemical synthesis, utilizing fermentation processes with microorganisms such as Corynebacterium glutamicum and Escherichia coli [60]. These fermentation approaches offer several advantages including exclusive production of L-form amino acids, operation under mild conditions to prevent product deterioration, and utilization of renewable feedstocks [60]. Advanced strain development through metabolic engineering and synthetic biology has further enhanced the efficiency and sustainability of fermentation-based production [55].

Industrial implementation of green chemistry principles includes solvent recycling systems, energy-efficient equipment, and process optimization to minimize waste generation [62]. Companies have established solvent recovery systems for key solvents such as acetonitrile, dimethylformamide, and methyl tert-butyl ether, significantly reducing hazardous waste generation [62]. Energy-efficient isolation methods including crystallization, precipitation, and spray drying have been developed as alternatives to energy-intensive lyophilization processes [62].

| Green Chemistry Metric | Traditional Method | Green Alternative | Improvement Factor |

|---|---|---|---|

| Solvent Waste | High DMF/DCM usage | Propylene carbonate | 70-80% reduction |

| Energy Consumption | Lyophilization | Spray drying | 40-60% reduction |

| Carbon Source | Glucose/sucrose | Biomass-derived | Renewable feedstock |

| Waste Generation | Batch processing | Continuous flow | 50-70% reduction |